molecular formula C15H13N3O2 B2398879 N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide CAS No. 1706450-86-3

N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide

Cat. No.: B2398879
CAS No.: 1706450-86-3
M. Wt: 267.288
InChI Key: SXSMNRYOLXEMKA-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide is a chemical compound of significant interest in medicinal chemistry research, primarily due to the privileged status of the benzimidazole scaffold. The benzimidazole core is a structural isostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with the biopolymers of living systems . This characteristic makes benzimidazole-based compounds a versatile starting point for investigating new therapeutic agents. Research into similar benzimidazole derivatives has demonstrated a wide range of biological activities, with particular promise in two key areas . First, these compounds show potent antimicrobial potential against a variety of Gram-positive and Gram-negative bacterial strains, as well as fungal species . Second, they have exhibited notable anticancer properties, with specific efficacy against human colorectal carcinoma (HCT116) cell lines in vitro . The mechanism of action for benzimidazole derivatives is often linked to their ability to interfere with cellular processes in pathogens or cancer cells, such as inhibiting key enzymes or interacting with DNA . This acetamide derivative is intended for use in early-stage drug discovery and biochemical research to further explore these mechanisms and develop new lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9(19)16-10-6-7-14(20)11(8-10)15-17-12-4-2-3-5-13(12)18-15/h2-8,20H,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSMNRYOLXEMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide typically involves the condensation of 2-aminobenzimidazole with 4-hydroxyacetophenone in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide. These compounds have been tested against various bacterial strains, demonstrating significant effectiveness.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2 μg/ml
This compoundEscherichia coli4 μg/ml

The compound exhibited comparable or superior activity against resistant strains, indicating its potential as a new antimicrobial agent .

Antiviral Properties

Benzimidazole derivatives have shown promise in antiviral applications. Specifically, compounds similar to this compound have been effective against enteroviruses and herpes simplex virus.

CompoundVirus TypeIC50 Value
This compoundCoxsackievirus1.76 μg/ml
This compoundHerpes Simplex Virus104 μM

These findings suggest that this compound could serve as a basis for developing antiviral medications .

Anti-inflammatory Effects

Studies have indicated that benzimidazole derivatives can exhibit anti-inflammatory properties. Research has shown that this compound significantly reduces inflammation in animal models.

CompoundInflammation ModelReduction in Edema (%)
This compoundCarrageenan-induced paw edema92.7%

This compound's ability to inhibit pro-inflammatory mediators positions it as a candidate for further development in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

In a study by Luo et al., various benzimidazole derivatives were synthesized and evaluated for their biological activities. The researchers synthesized this compound and tested its antibacterial and antifungal activities against a range of pathogens. The results indicated potent activity, particularly against Gram-positive bacteria .

Case Study 2: Mechanistic Insights

A study investigating the mechanism of action of benzimidazole derivatives revealed that they might inhibit specific enzymes involved in bacterial cell wall synthesis. This mechanism was confirmed through enzyme assays that demonstrated the compound's ability to disrupt bacterial growth effectively .

Mechanism of Action

The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA and inhibit the replication of cancer cells. Additionally, it can interact with enzymes and proteins involved in cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Benzoxazol-2-yl)-4-hydroxyphenyl]acetamide
  • N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
  • N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide

Uniqueness

N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities. Its hydroxyl group at the para position enhances its solubility and reactivity, making it a versatile compound for various applications .

Biological Activity

N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H15N3O2C_{16}H_{15}N_{3}O_{2}. The compound features a benzimidazole ring, which is known for its biological activity, particularly in cancer therapy and antimicrobial applications.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, a derivative with a benzimidazole moiety demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 0.85 µM to 6.75 µM across different assays, indicating potent activity against lung cancer cells (A549, HCC827, NCI-H358) .

Cell Line IC50 (µM) Assay Type
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have demonstrated that derivatives of benzimidazole can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that certain derivatives of benzimidazole can exhibit anti-inflammatory activity by inhibiting specific pathways involved in inflammation, such as the Lck pathway and IL-1β generation . This suggests that this compound could be explored for therapeutic use in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • DNA Interaction : Compounds with similar structures have been shown to bind to DNA, particularly within the minor groove, which may interfere with DNA replication and transcription processes .
  • Enzyme Inhibition : The compound inhibits enzymes such as peroxidases, which play critical roles in oxidative stress responses and inflammation .

Case Studies

A study on the synthesis and biological evaluation of related compounds revealed that modifications to the benzimidazole structure significantly impacted their biological activities. For example, introducing various substituents at specific positions on the benzimidazole ring altered their potency against tumor cells and bacteria .

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Production

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°CPrevents imidazole ring degradation
SolventAnhydrous DMFEnhances solubility of intermediates
CatalystZnCl₂ (0.5 mol%)Accelerates cyclization steps

Q. Table 2. Biological Activity of Structural Analogues

Analogue ModificationIC₅₀ (μM) in MCF-7 CellsLogPKey FindingReference
4-Fluoro substitution12.3 ± 1.22.5Improved membrane permeation
Acetamide → Propionamide18.9 ± 2.13.1Reduced metabolic clearance

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